Apigenin 7-O-beta-glucuronide
Description
Botanical Sources and Isolation
The identification and isolation of Apigenin (B1666066) 7-O-beta-glucuronide from botanical sources have been the subject of numerous phytochemical studies. These investigations have not only confirmed its presence in specific plant species but also, in some instances, quantified its concentration, revealing it to be a significant component of certain herbal extracts.
Apigenin 7-O-beta-glucuronide has been successfully isolated and characterized from a variety of plants. Notably, it is recognized as an active flavonoid derivative isolated from the fruit husks of Juglans sigillata, a species of walnut. nih.govresearchgate.net Its presence has also been documented in Ixeris sonchifolia, a plant utilized in traditional medicine. caymanchem.com Furthermore, chemical analyses have confirmed the occurrence of this compound in the herbs of Phlomis tuberosa. phytopurify.comchemfaces.com
Table 1: Documented Botanical Sources of this compound
| Plant Species | Part of Plant | Reference |
|---|---|---|
| Juglans sigillata | Fruit Husks | nih.govresearchgate.net |
| Ixeris sonchifolia | Not specified | caymanchem.com |
| Phlomis tuberosa | Herbs | phytopurify.comchemfaces.com |
In addition to its identification in specific plant tissues, this compound is a known constituent of certain complex herbal extracts. One prominent example is Breviscapine, a crude extract derived from the plant Erigeron breviscapus. researchgate.net While Breviscapine is primarily composed of scutellarin (over 85%), it also contains this compound as one of its active ingredients. researchgate.netnih.gov The significance of this compound within the extract is underscored by research into the biotechnological production of Breviscapine. In engineered yeast designed to produce Breviscapine, the production of this compound reached 185 mg/L, highlighting its role as a key component of this herbal preparation. nih.gov
Variability in Natural Product Content
The concentration of this compound, like many secondary metabolites in plants, can exhibit significant variability. This variation can be attributed to a multitude of factors, including the specific plant species, the cultivar, the environmental conditions during growth, and the developmental stage of the plant at the time of harvest.
While specific studies detailing the variability of this compound in Juglans sigillata, Ixeris sonchifolia, or Phlomis tuberosa are not extensively available, research on analogous compounds in other species provides insight into this phenomenon. For instance, a study on different cultivars of Chrysanthemum morifolium revealed that the content of a closely related compound, apigenin-7-O-glucoside, varied significantly among them, with the 'Huangju' cultivar showing a particularly high content of up to 16.04 mg/g. mdpi.com
Furthermore, the quantification of this compound in an aqueous ethanol extract of Agrimonia pilosa was found to be approximately 12.6 mg/g. mdpi.com This specific value for a given extract underscores the principle that the content of this flavonoid can be quantified and is subject to the source material and extraction methods used.
Table 2: Examples of Apigenin Glycoside Content in Plant Extracts
| Compound | Plant Species | Cultivar/Extract | Content | Reference |
|---|---|---|---|---|
| This compound | Agrimonia pilosa | Aqueous Ethanol Extract | ~12.6 mg/g | mdpi.com |
| Apigenin 7-O-glucoside | Chrysanthemum morifolium | 'Huangju' | 16.04 mg/g | mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18O11 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-6-11(23)10-5-12(24)15(7-14(10)30-13)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-22,24-27H,(H,28,29) |
InChI Key |
VIAHYBRXOYNMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production of Apigenin 7 O Beta Glucuronide
Endogenous Biosynthetic Pathways
The biosynthesis of apigenin (B1666066) 7-O-beta-glucuronide in organisms involves a crucial process known as glucuronidation. This is a key step in the metabolism of numerous compounds, including flavonoids.
Key Enzymes and Intermediates in Flavonoid Glucuronidation (e.g., Flavonoid 7-O-glucuronosyltransferase)
The enzymatic conversion of apigenin to its glucuronide form is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from a donor molecule, UDP-glucuronic acid (UDPGA), to the flavonoid. Specifically, flavonoid 7-O-glucuronosyltransferase would exhibit regioselectivity for the 7-hydroxyl group of the apigenin molecule.
The general reaction can be summarized as: Apigenin + UDP-glucuronic acid → Apigenin 7-O-beta-glucuronide + UDP
Studies have shown that different UGT isozymes can have varying efficiencies and regioselectivities for flavonoid glucuronidation. For instance, research on human UGT isozymes has helped in understanding their specific roles in the metabolism of various flavonoids. researchgate.net The availability of the aglycone (apigenin) and the activated sugar donor (UDP-glucuronic acid) are critical for the biosynthesis to occur.
Microbial and Enzymatic Synthesis Approaches
Due to the potential applications of apigenin and its derivatives, significant research has been directed towards developing efficient methods for their production. These methods often involve microbial fermentation and enzymatic synthesis, which can offer advantages over chemical synthesis, such as higher specificity and milder reaction conditions.
Metabolic Engineering Strategies for Enhanced Production (e.g., in Saccharomyces cerevisiae)
Metabolic engineering of microorganisms like Saccharomyces cerevisiae (baker's yeast) and Corynebacterium glutamicum has emerged as a promising strategy for the overproduction of valuable compounds, including flavonoid glucuronides. nih.govnih.govnih.gov These strategies typically involve the introduction of heterologous genes and the modification of endogenous metabolic pathways to increase the precursor supply and drive the flux towards the desired product.
For the production of this compound in a microbial host, the following metabolic engineering strategies could be employed:
Heterologous Expression of Key Enzymes: Introducing genes encoding for enzymes like flavonoid 7-O-glucuronosyltransferase from plants or other organisms into the microbial host. nih.gov
Enhancing Precursor Supply: Engineering the host's metabolism to increase the intracellular pools of both apigenin and UDP-glucuronic acid. For apigenin, this involves engineering the phenylpropanoid pathway. For UDP-glucuronic acid, this may involve upregulating enzymes in the nucleotide sugar biosynthesis pathway.
Optimization of Fermentation Conditions: Fine-tuning parameters such as temperature, pH, and nutrient composition to improve cell growth and product yield. For example, in an engineered Corynebacterium glutamicum strain, temperature was used to control the production of different apigenin glucosides. nih.gov
A study involving the expression of a promiscuous glycosyltransferase from Bacillus licheniformis in C. glutamicum successfully produced apigenin 7-O-beta-glucoside, a closely related compound. nih.gov This demonstrates the feasibility of using microbial systems for producing specific flavonoid glycosides. Further engineering to utilize UDP-glucuronic acid as the sugar donor would be necessary for this compound production.
Table 1: Key Enzymes and Intermediates in the Biosynthesis of this compound
| Molecule Type | Name | Role |
| Starting Material | Apigenin | The flavonoid aglycone that is glucuronidated. |
| Sugar Donor | UDP-glucuronic acid (UDPGA) | Provides the glucuronic acid moiety for the reaction. |
| Enzyme | Flavonoid 7-O-glucuronosyltransferase | Catalyzes the transfer of glucuronic acid to the 7-hydroxyl group of apigenin. |
| Product | This compound | The final glycosylated flavonoid. |
| Byproduct | Uridine (B1682114) diphosphate (B83284) (UDP) | The remaining part of the sugar donor after the transfer reaction. |
Table 2: Research Findings on the Production of Apigenin Glycosides
| Organism/System | Engineering Strategy | Product(s) | Key Findings | Reference |
| Corynebacterium glutamicum | Heterologous expression of glycosyltransferase (YdhE from B. licheniformis), overexpression of galU1 and pgm genes. | Apigenin-4'-O-β-glucoside, Apigenin-7-O-β-glucoside, Apigenin-4',7-O-β-diglucoside, Apigenin-4',5-O-β-diglucoside | Temperature control could shift the production towards different glucosides. Achieved a yield of 0.6 mM of apigenin-7-O-β-glucoside. | nih.gov |
| In vitro enzymatic synthesis | UDP-glucosyltransferase YjiC from Bacillus licheniformis DSM 13 | Apigenin 4′-O-glucoside, Apigenin 7-O-glucoside, Apigenin 4′,7-O-diglucoside | Successful enzymatic synthesis of apigenin glucosides, demonstrating the feasibility of the approach. | nih.gov |
Pharmacokinetics and Biotransformation of Apigenin 7 O Beta Glucuronide in Preclinical Models
Absorption and Distribution Mechanisms
The absorption and distribution of apigenin (B1666066) and its glucuronidated form are complex processes influenced by intestinal and hepatic metabolism.
The intestinal tract plays a critical role in the metabolism and absorption of apigenin and its derivatives. Apigenin itself has been shown to have poor stability in simulated intestinal fluid. elsevierpure.com The intestine contributes more significantly than the liver to the pre-systemic elimination of both apigenin and Apigenin 7-O-beta-glucuronide (A7G). elsevierpure.com This extensive intestinal first-pass effect is a major factor contributing to the low oral bioavailability of apigenin. elsevierpure.com
The absorption of flavonoids is heavily dependent on their chemical form. Glycosides, such as apigenin-7-glucoside, often require deglycosylation by intestinal enzymes, including those from the gut microbiota, to release the absorbable aglycone (apigenin). caldic.comresearchgate.net In an intestinal epithelial model using Caco-2 cells, it was demonstrated that apigenin can be converted into a glucuronic acid conjugate by uridine (B1682114) 5′-diphosphate glucuronic acid transferase enzymes present in the intestinal epithelium. nih.gov This suggests that significant glucuronidation occurs within the intestinal cells during absorption. nih.gov
Interestingly, studies in rats have shown that the oral administration of A7G leads to a markedly higher systemic exposure to apigenin compared to the administration of apigenin itself. elsevierpure.com This indicates that A7G may act as a natural prodrug, potentially protecting the apigenin molecule from degradation in the gastrointestinal lumen and facilitating its eventual absorption after deconjugation. elsevierpure.com
Following oral administration in preclinical rat models, radiolabeled apigenin distributes throughout the body, with the majority being excreted. researchgate.net A study tracking distribution over 10 days found that radioactivity was recovered in various tissues and excreta. researchgate.net In general, apigenin and its conjugates are found in the blood and various tissues. nih.gov
The table below summarizes the distribution of radioactivity 10 days after a single oral dose of radiolabeled apigenin in a rat model. researchgate.net
| Tissue/Excreta | Percentage of Radioactivity Recovered |
| Urine | 51.0% |
| Feces | 12.0% |
| Intestine | 9.4% |
| Liver | 1.2% |
| Blood | 1.2% |
| Kidneys | 0.4% |
| Rest of the Body | 24.8% |
| Data derived from a study in rats following a single oral administration of radiolabeled apigenin. researchgate.net |
Glucuronidation is a major metabolic pathway that significantly impacts the systemic exposure and bioavailability of apigenin. caldic.com The conversion of apigenin to its glucuronide conjugates is an extensive process that is considered a primary reason for its inherently low bioavailability. caldic.com These hydrophilic and negatively charged glucuronides require efflux transporters to exit cells, a process that governs their distribution into the bloodstream and subsequent elimination. nih.gov
Endogenous Metabolism Pathways
Apigenin undergoes extensive biotransformation in preclinical models, primarily through Phase I and Phase II metabolic reactions.
The metabolism of apigenin involves both Phase I and Phase II enzymatic processes, occurring in the liver and intestines. caldic.comnih.gov
Phase I Metabolism: This phase involves the oxidation of the apigenin structure. In rat liver microsomes, Phase I metabolism leads to the formation of monohydroxylated derivatives. nih.govresearchgate.net These reactions are mediated by cytochrome P450 (CYP) enzymes, specifically involving isoforms such as CYP1A1, CYP2B, and CYP2E1. nih.govresearchgate.net The primary Phase I metabolite identified is luteolin (B72000). nih.govresearchgate.net
Phase II Metabolism: This is the predominant metabolic pathway for apigenin, involving conjugation reactions that increase water solubility and facilitate excretion. caldic.comresearchgate.net The main Phase II reactions are glucuronidation and, to a lesser extent, sulfation. caldic.com In vitro studies with rat liver models have identified the formation of three distinct monoglucuronide conjugates and one monosulfate conjugate of apigenin. nih.gov Further metabolism can lead to the formation of diglucuronide and glucuronosulfoconjugates. nih.gov In vivo, glucuronidation is a much more significant pathway than sulfation. caldic.com The principal metabolites found circulating in plasma and excreted in urine and feces are glucuronic acid and sulfated conjugates of apigenin, as well as the Phase I metabolite luteolin. nih.govnih.gov
The table below summarizes the key metabolic transformations of apigenin observed in preclinical models.
| Metabolic Phase | Reaction | Enzymes Involved (Preclinical) | Resulting Metabolites |
| Phase I | Hydroxylation | Cytochrome P450 (CYP1A1, CYP2B, CYP2E1) | Luteolin, Scutellarein, Iso-scutellarein nih.govresearchgate.net |
| Phase II | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Apigenin monoglucuronides, Apigenin diglucuronide nih.gov |
| Phase II | Sulfation | Sulfotransferases (SULTs) | Apigenin monosulfoconjugate nih.gov |
| Phase II | Mixed Conjugation | UGTs and SULTs | Apigenin glucuronosulfoconjugate nih.gov |
The process of glucuronidation is highly specific, with different UGT enzymes targeting particular hydroxyl groups on the flavonoid structure. This is known as regioselectivity. jst.go.jpnih.gov The formation of this compound is catalyzed by specific UGT isoforms. jst.go.jp
Studies using human liver and intestinal microsomes, as well as recombinant UGT enzymes, have identified that multiple isoforms of the UGT1A subfamily are involved in the glucuronidation of apigenin. jst.go.jp For the specific conjugation at the 7-hydroxy position of apigenin, the major and most catalytically active UGT isoforms have been identified as UGT1A1 and UGT1A9. jst.go.jp Both UGT1A1 and UGT1A9 are abundantly expressed in the human liver. jst.go.jp This regioselectivity demonstrates that the chemical structure of the flavonoid and the specific UGT isoforms present in the tissue determine the type and position of the glucuronide conjugate formed. jst.go.jp
Formation of Key Metabolites (e.g., Apigenin 4'-O-glucuronide, Luteolin Conjugates)
Once in the system, this compound undergoes extensive metabolism, leading to the formation of various metabolites. The primary aglycone, apigenin, is liberated through the action of β-glucuronidases. This free apigenin is then subject to further biotransformation.
One of the key metabolic pathways is the formation of other glucuronidated conjugates. For instance, the aglycone can be re-glucuronidated at a different position, such as the 4'-hydroxyl group, to form Apigenin 4'-O-glucuronide .
Furthermore, apigenin can undergo phase I metabolism, specifically hydroxylation, to form luteolin. This transformation is significant as luteolin itself is a bioactive flavonoid with its own set of pharmacological activities. nih.govnih.gov This newly formed luteolin can then undergo phase II conjugation reactions, resulting in the formation of luteolin conjugates , such as luteolin glucuronides and sulfates. nih.gov This metabolic conversion from apigenin to luteolin highlights a potential for a broader spectrum of biological effects than from the parent compound alone. nih.gov
Excretion Routes and Elimination Kinetics in Animal Models
The elimination of this compound and its metabolites from the body occurs through two primary routes: urinary and fecal excretion. The relative contribution of each pathway can be influenced by factors such as the gut microbiota composition. nih.gov
In germ-free rats, a significant portion of the administered dose of apigenin-7-glucoside and its metabolites, predominantly apigenin and its conjugates, is excreted in the feces. nih.gov However, in rats with human intestinal microbiota, the excretion pattern shifts, with a greater proportion of metabolites being recovered in the urine. nih.gov This suggests a crucial role of the gut microbiome in the systemic absorption and subsequent renal clearance of the metabolites.
Studies have shown that after oral administration of apigenin, a substantial percentage of the dose is recovered in both urine and feces over a period of several days, indicating a relatively slow elimination process. nih.gov The elimination half-life of apigenin has been reported to be considerable, suggesting prolonged retention in the body. caldic.com
Interactive Data Table: Excretion of Apigenin and its Metabolites in Animal Models
| Animal Model | Administration Route | Compound Administered | Major Excretion Route | Key Findings | Reference |
| Germ-free rats | Oral | Apigenin-7-glucoside | Feces | Predominant excretion of apigenin and its conjugates. | nih.gov |
| Human microbiota-associated rats | Oral | Apigenin-7-glucoside | Urine | Increased urinary excretion of metabolites. | nih.gov |
| Rats | Oral | Apigenin | Urine and Feces | Slow elimination with recovery in both urine and feces over 10 days. | nih.gov |
Microbial Metabolism and Bioavailability Modulation
The gut microbiota plays a pivotal role in the metabolism and bioavailability of this compound. The intestinal lumen is a dynamic environment where microbial enzymes can significantly alter the structure and activity of ingested flavonoids.
Gut Microbiota Role in Glycoside Hydrolysis and Aglycone Release
The initial and critical step in the intestinal metabolism of this compound is the hydrolysis of the glucuronide bond to release the aglycone, apigenin. This deglycosylation is primarily carried out by β-glucuronidases produced by various gut bacteria. nih.govnih.gov Several bacterial species, including those from the genera Eubacterium and Bacteroides, have been shown to possess this enzymatic capability. nih.gov The release of the aglycone is essential for its subsequent absorption across the intestinal epithelium, as the glycoside form is generally less permeable. nih.gov
Microbial Transformation of Flavonoids and Subsequent Metabolite Production
Beyond simple hydrolysis, the gut microbiota is capable of performing a wide array of transformations on the released apigenin aglycone. nih.gov These microbial biotransformations can lead to the production of a diverse range of smaller phenolic compounds. For example, the C-ring of the flavonoid structure can be cleaved, leading to the formation of various phenolic acids. nih.gov
Molecular and Cellular Mechanisms of Biological Activities of Apigenin 7 O Beta Glucuronide
Anti-inflammatory Modulations
Apigenin (B1666066) 7-O-beta-glucuronide has been shown to possess notable anti-inflammatory properties, which are attributed to its ability to regulate key inflammatory molecules and signaling pathways.
Regulation of Inflammatory Cytokines and Mediators
Research has demonstrated that Apigenin 7-O-beta-glucuronide can effectively suppress the production of several pro-inflammatory cytokines and mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound was found to inhibit the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in a dose-dependent manner. nih.govcaymanchem.com This inhibitory effect on inflammatory mediators is a key aspect of its anti-inflammatory action. nih.gov A methyl ester derivative of this compound has also been reported to have a dose-dependent inhibitory effect on TNF-α and Interleukin-1β (IL-1β). researchgate.net
Table 1: Regulation of Inflammatory Cytokines and Mediators by this compound
| Cytokine/Mediator | Effect of this compound | Cell/Animal Model |
|---|---|---|
| Nitric Oxide (NO) | Suppression of release nih.govcaymanchem.com | LPS-stimulated RAW 264.7 macrophages nih.govcaymanchem.com |
| Prostaglandin E2 (PGE2) | Suppression of release nih.govcaymanchem.com | LPS-stimulated RAW 264.7 macrophages nih.govcaymanchem.com |
| Tumor Necrosis Factor-α (TNF-α) | Suppression of release nih.govcaymanchem.com | LPS-stimulated RAW 264.7 macrophages nih.govcaymanchem.com |
Inhibition of Pro-inflammatory Enzyme Expression
The anti-inflammatory effects of this compound are further supported by its ability to inhibit the expression of enzymes that are crucial in the inflammatory process. Specifically, it has been shown to suppress the LPS-induced mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The inhibition of these enzymes leads to a reduction in the production of NO and prostaglandins, respectively, which are key mediators of inflammation. researchgate.net
Modulation of Signal Transduction Pathways
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. researchgate.net It has been found to inhibit the activation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net This includes the inhibition of p38 MAPK and extracellular signal-regulated kinase (ERK) phosphorylation, which in turn decreases the translocation of c-Jun into the nucleus and reduces AP-1-mediated luciferase activity. nih.govresearchgate.net While direct evidence for the modulation of the IκB Kinase (IKK) complex by this compound is not explicitly detailed in the provided context, the parent compound, apigenin, has been shown to inhibit IκB kinase activity, which is a critical step in the activation of the nuclear factor-κB (NF-κB) pathway. nih.gov
Antioxidant Mechanisms
In addition to its anti-inflammatory properties, this compound exhibits antioxidant activities through various mechanisms.
Reactive Oxygen Species Scavenging Capabilities
Apigenin and its glycosides, including this compound, are known for their antioxidant activities. nih.gov The parent compound, apigenin, possesses three phenolic hydroxyl groups and two carbon-carbon double bonds, which contribute to its strong antioxidant activity by enabling it to effectively scavenge free radicals. nih.gov While specific studies on the direct reactive oxygen species (ROS) scavenging capabilities of this compound are not detailed in the provided results, the closely related Apigenin-7-O-glucoside has been shown to scavenge ROS. medchemexpress.com Furthermore, a study on an apigenin glycoside derivative, apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside, indicated its neuroprotective effect was associated with the activation of the endogenous antioxidant system. aging-us.com
Enhancement of Endogenous Antioxidant Enzyme Systems
Apigenin has been demonstrated to enhance the body's own antioxidant defense systems. It can increase the activity of enzymes such as glutathione (B108866) (GSH), glutathione S-transferase (GST), and superoxide (B77818) dismutase (SOD). nih.gov Studies on a glycoside subtype of apigenin have shown its neuroprotective effects are linked to the activation of the endogenous antioxidant system. aging-us.comnih.gov This suggests that this compound may contribute to antioxidant defense by bolstering the activity of these crucial enzymes.
Table 2: Enhancement of Endogenous Antioxidant Enzyme Systems by Apigenin
| Enzyme | Effect of Apigenin |
|---|---|
| Glutathione (GSH) | Increased activity nih.gov |
| Glutathione S-transferase (GST) | Increased activity nih.gov |
Nrf2 Pathway Activation
This compound (A7G), a derivative of the flavonoid apigenin, has been shown to exert protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Studies on a related compound, Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside (APG), have demonstrated that it promotes the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β), which in turn leads to the nuclear translocation of Nrf2. nih.gov This activation of the Nrf2 pathway is crucial for its neuroprotective effects against oxidative stress. nih.gov In vivo studies have confirmed that APG treatment increases Nrf2 protein expression in the nucleus. nih.gov Furthermore, the protective effects of APG were abolished when Nrf2 was knocked down using RNA interference, highlighting the central role of Nrf2 activation in the compound's mechanism of action. nih.govaging-us.com
Anticancer Cellular Effects
Apigenin and its glucuronide derivatives have demonstrated a range of anticancer effects at the cellular level, influencing processes from cell cycle progression and programmed cell death to proliferation and metastasis.
Cell Cycle Regulation and Arrest (e.g., G0/G1, G2/M Checkpoints, Cyclin-Dependent Kinases (CDKs), Cyclins)
A significant mechanism of the anticancer activity of apigenin and its derivatives is the induction of cell cycle arrest, primarily at the G2/M checkpoint. researchgate.netnih.govnih.gov This has been observed in various cancer cell lines, including pancreatic, breast, and colon cancer. researchgate.netnih.govfamecancermuseum.com In human colon carcinoma cells, apigenin treatment led to a reversible G2/M arrest. nih.gov This arrest is associated with the modulation of key regulatory proteins. Specifically, apigenin has been shown to decrease the levels of cyclin A, cyclin B, and their associated cyclin-dependent kinase, CDK1 (also known as p34cdc2). researchgate.netnih.govfamecancermuseum.com The inhibition of p34(cdc2) kinase activity is a critical factor in the G2/M transition block. nih.gov
In some cancer cell types, such as cervical cancer, apigenin can also induce G0/G1 phase arrest. mdpi.combsb-muenchen.de This is achieved by inhibiting the expression of cyclins A, D, and E, as well as CDK2 and CDK6. bsb-muenchen.de The induction of the CDK inhibitor p21Waf1/Cip1 by apigenin is another key event that contributes to cell cycle arrest at both the G1 and G2/M phases. famecancermuseum.comnih.gov
| Cell Line Type | Checkpoint | Modulated Proteins | Outcome | Reference(s) |
| Pancreatic Cancer | G2/M | ↓ Cyclin A, ↓ Cyclin B, ↓ p-cdc2, ↓ p-cdc25 | Inhibition of cell proliferation | researchgate.netnih.gov |
| Breast Cancer (SK-BR-3) | G2/M | ↓ CDK1, ↓ Cyclin A, ↓ Cyclin B, ↑ p21Cip1, ↑ p53 | Inhibition of cell proliferation, Apoptosis | famecancermuseum.com |
| Colon Carcinoma (SW480, HT-29, Caco-2) | G2/M | ↓ p34(cdc2), ↓ Cyclin B1 | Reversible inhibition of cell growth | nih.gov |
| Cervical Cancer (HeLa) | G0/G1 & G2/M | ↓ Cyclin A/D/E, ↓ CDK2/6, ↑ p16 INK4A | Inhibition of cell proliferation, Apoptosis | mdpi.combsb-muenchen.de |
| Renal Cell Carcinoma (ACHN) | G2/M | ↑ p53 | Suppression of cell proliferation, Apoptosis | nih.govnih.gov |
Apoptosis Induction (e.g., Caspases, Bcl-2, Bax, p53, STAT3, Akt)
This compound and its parent compound, apigenin, are potent inducers of apoptosis in cancer cells through multiple pathways. A key mechanism involves the activation of the p53 tumor suppressor protein. jcpjournal.orgnih.gov Apigenin treatment can lead to the stabilization and accumulation of p53, which in turn transcriptionally activates pro-apoptotic target genes. nih.govnih.gov This p53 activation is often dependent on the generation of reactive oxygen species (ROS). nih.gov
The induction of apoptosis by apigenin is also mediated by the regulation of the Bcl-2 family of proteins. It increases the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.gov Cytochrome c then activates the caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death. nih.govresearchgate.net
Furthermore, apigenin has been shown to inhibit the STAT3 signaling pathway. researchgate.netnih.gov By blocking the phosphorylation and activation of STAT3, apigenin downregulates the expression of pro-survival and anti-apoptotic genes. nih.gov The inhibition of the pro-survival Akt signaling pathway also contributes to the apoptotic effects of apigenin. researchgate.net
Modulation of Proliferation and Metastasis (e.g., Matrix Metalloproteinases (MMPs) (MMP-3, MMP-8, MMP-9, MMP-13), Akt Signaling Pathway)
Apigenin and its derivatives have been shown to inhibit cancer cell proliferation and metastasis by targeting key signaling pathways and enzymes. One of the primary mechanisms is the inhibition of the Akt signaling pathway. nih.govsemanticscholar.org By suppressing the phosphorylation of Akt, apigenin can downregulate downstream targets involved in cell survival and proliferation. nih.gov
A crucial aspect of metastasis is the degradation of the extracellular matrix by matrix metalloproteinases (MMPs). Apigenin has been found to specifically inhibit the expression of MMP-9, a key enzyme in this process. nih.govsemanticscholar.org The downregulation of MMP-9 by apigenin is mediated through the inhibition of the Akt/p70S6K1 pathway. nih.gov In some cancer types, apigenin has also been shown to inhibit MMP-2. mdpi.com This inhibition of MMPs hinders the ability of cancer cells to invade surrounding tissues and metastasize to distant organs. nih.govmdpi.com
| Pathway/Molecule | Effect of Apigenin Derivative | Downstream Consequences | Cancer Type | Reference(s) |
| Akt Signaling | Inhibition of phosphorylation | Decreased cell proliferation and survival | Ovarian, Colon | nih.govnih.gov |
| MMP-9 | Decreased expression | Inhibition of metastasis | Ovarian | nih.govsemanticscholar.org |
| MMP-2 | Decreased expression | Inhibition of invasion | General | mdpi.com |
Autophagy Modulation in Cancer Cell Lines
Apigenin has been shown to induce autophagy in several human cancer cell lines, including breast and colon cancer. jcpjournal.org The induction of autophagy is evidenced by the appearance of autophagosomes and an increase in the autophagy marker LC3-II. jcpjournal.org The role of autophagy in apigenin-induced cell death can be complex and context-dependent. In some instances, autophagy acts as a pro-survival mechanism, and its inhibition can enhance apigenin-induced apoptosis. jcpjournal.org For example, in breast cancer cells, combining apigenin with an autophagy inhibitor resulted in a more significant induction of apoptosis than apigenin alone. jcpjournal.org Conversely, in other cancer cell lines, apigenin-induced autophagy can lead to autophagic cell death. jcpjournal.org In colon cancer cells, apigenin has been found to induce both apoptosis and autophagy. nih.gov
Impact on Specific Cancer Cell Lines (e.g., Breast Cancer MCF-7, Renal Cell Carcinoma ACHN, Colon Cancer Cells)
The effects of this compound and its aglycone, apigenin, have been documented in various cancer cell lines.
Breast Cancer MCF-7: In MCF-7 cells, a derivative of this compound, apigenin-7-O-β-D-glucuronide methyl ester, demonstrated a concentration-dependent cytotoxic effect. africaresearchconnects.com It was also shown to significantly decrease the gene expression of cyclooxygenase-2 (COX-2), an enzyme associated with cancer progression. africaresearchconnects.comresearchgate.net Apigenin itself has been shown to enhance the toxicity of doxorubicin (B1662922) in MCF-7 cells by downregulating DNA repair genes. nih.gov
Renal Cell Carcinoma ACHN: Apigenin has been found to suppress the proliferation of ACHN cells in a dose- and time-dependent manner. nih.govnih.govkisti.re.kr It induces G2/M phase cell cycle arrest and p53-dependent apoptosis in these cells. nih.govnih.gov The mechanism appears to involve the induction of DNA damage, which triggers checkpoint signaling. nih.gov
Colon Cancer Cells: In colon cancer cell lines such as HCT116 and SW480, apigenin and its glucoside derivatives inhibit cell growth and induce cell death. nih.govnih.gov Apigenin-7-O-glucoside was found to be more effective than apigenin at reducing the viability of HCT116 cells. nih.gov The mechanism in colon cancer cells involves the induction of G2/M cell cycle arrest and the inhibition of the Wnt/β-catenin signaling pathway, which suppresses proliferation, migration, and invasion. nih.govnih.gov
Modulation of Specific Oncogenic Pathways
This compound, a derivative of the flavonoid apigenin, has demonstrated the ability to modulate several key signaling pathways implicated in cancer development and progression. Its influence on these pathways underscores its potential as a subject of interest in oncology research.
Wnt/β-catenin Pathway: While research on the direct effects of this compound on the Wnt/β-catenin pathway is still emerging, the parent compound, apigenin, is known to modulate this critical signaling cascade. nih.gov The Wnt pathway is crucial for cell proliferation, differentiation, and migration, and its dysregulation is a hallmark of many cancers.
PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Apigenin has been shown to inhibit this pathway by directly suppressing PI3K activity, which in turn inhibits AKT. nih.govnih.gov This inhibition can lead to decreased cancer cell proliferation and survival. nih.govmdpi.com The ability of apigenin and its derivatives to potentially target both PI3K/Akt and mTOR signaling makes it a compound of significant interest for cancer chemoprevention. nih.gov
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, including inflammation and apoptosis. A glycosylated form of apigenin, vitexin, has been shown to alter the JNK pathway, leading to reduced transcription of the vascular endothelial growth factor (VEGF) gene and subsequently decreased cancer invasion in vitro. nih.gov
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactive in many cancers and plays a critical role in tumor cell survival, proliferation, and metastasis. nih.gov Apigenin has been demonstrated to inhibit the constitutive phosphorylation and activation of STAT3 in melanoma cells, suppressing its nuclear localization and transcriptional activity. nih.govnih.gov This leads to the downregulation of STAT3 target genes involved in cell migration and invasion, such as MMP-2, MMP-9, VEGF, and Twist1. nih.govresearchgate.net
PKM2 Pathway: Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, and its activity is often upregulated in cancer cells to support their high metabolic demands. Apigenin has been identified as a potential inhibitor of PKM2. nih.gov Studies have shown that the anti-colorectal cancer activity of apigenin is positively correlated with PKM2 expression, and apigenin can directly interact with and inhibit PKM2, thereby restricting glycolysis and tumor growth. nih.gov
Neuroprotective Mechanisms
This compound and its parent compound, apigenin, exhibit a range of neuroprotective effects through various molecular mechanisms.
Enzyme Inhibition
Aldose Reductase: this compound has been shown to be a potent inhibitor of aldose reductase. nih.govnih.govresearchgate.net This enzyme is implicated in diabetic complications, and its inhibition is a key therapeutic target. One study reported an IC50 value of 1.16 μM for apigenin-7-O-β-D-glucuronide against rat lens aldose reductase. nih.gov Another source indicates an IC50 value of 107.1 µM. caymanchem.com Docking models suggest that the glucuronide moiety plays a significant role in the inhibitory activity. researchgate.net
Acetylcholinesterase (AChE): This enzyme is a key target in the management of Alzheimer's disease. This compound has been found to inhibit acetylcholinesterase with a reported IC50 value of 62.96 μM. caymanchem.com
| Enzyme | IC50 Value of this compound |
| Aldose Reductase | 1.16 μM nih.gov, 107.1 µM caymanchem.com |
| Acetylcholinesterase (AChE) | 62.96 μM caymanchem.com |
Influence on Neurotrophic Factors and Brain Signaling
Brain-Derived Neurotrophic Factor (BDNF) and CREB: Apigenin has been shown to increase the protein expression of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the hippocampus. nih.gov BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. mdpi.com Apigenin can potentiate the neurotrophic activities of BDNF, and this synergy is thought to be mediated by the phosphorylation of the TrkB receptor. nih.gov This upregulation of the CREB-BDNF pathway is associated with improved cognitive function. nih.govresearchgate.net
Serotonin (B10506): Studies have indicated that apigenin treatment can lead to increased serotonin levels in the hippocampus. nih.gov Serotonin is a key neurotransmitter involved in mood regulation, and its modulation is a common mechanism of antidepressant drugs. mdpi.com
Modulation of Oxidative Stress and Inflammation in Neural Models
Apigenin and its derivatives have demonstrated significant antioxidant and anti-inflammatory properties in various neural models. Apigenin can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. researchgate.netmbl.or.kr It has been shown to have a neuroprotective effect against oxidative stress-induced neuronal apoptosis. mbl.or.kr In models of neuroinflammation, apigenin can inhibit the production of pro-inflammatory cytokines and mediators. nih.govscilit.com For instance, a glycoside subtype of apigenin was found to exert neuroprotective effects in experimental ischemic stroke models by reducing oxidative stress. nih.govresearchgate.netsigmaaldrich.com Apigenin-7-O-β-D-glucuronide has also been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages by inactivating the AP-1 and MAPK signaling pathways. nih.govresearchgate.net
Other Cellular and Molecular Activities
Anti-complement Activity
This compound has been identified as having anti-complement activity. nih.govresearchgate.net The complement system is a part of the innate immune system that can contribute to inflammation and tissue damage when overactivated. The ability of this compound to modulate the complement system suggests a potential role in inflammatory and immune-related conditions.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a negative regulator of the insulin (B600854) and leptin signaling pathways. caymanchem.com The inhibitory action of this compound against PTP1B is a key area of research due to the therapeutic potential of PTP1B inhibitors in managing type 2 diabetes and obesity.
Table 1: Inhibitory Activity of this compound on PTP1B
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| This compound | PTP1B | 7.14 | caymanchem.com |
Promotion of Collagen Synthesis in Dermal Fibroblasts
Currently, there is a lack of direct scientific evidence specifically demonstrating the promotion of collagen synthesis in dermal fibroblasts by this compound. While the aglycone, apigenin, has been shown to stimulate collagen production, these findings cannot be directly extrapolated to its glucuronide metabolite. nih.govnih.gov Further research is required to determine if this compound possesses similar or different activities in this regard.
Modulation of Bone Metabolism (e.g., Osteoblastogenesis, Osteoclastogenesis)
The direct effects of this compound on bone metabolism, including osteoblastogenesis and osteoclastogenesis, are an emerging area of study. While research on apigenin derivatives suggests a potential role in bone health, specific data on the 7-O-beta-glucuronide form is limited. nih.gov It has been proposed that apigenin derivatives may influence bone metabolism through pathways such as the Wnt/β-catenin signaling pathway, which is crucial for osteogenic differentiation. nih.gov However, detailed mechanistic studies specifically on this compound are needed to confirm these effects.
Influence on Lipid and Glucose Homeostasis in Preclinical Models
This compound has shown potential in modulating lipid homeostasis in preclinical studies. Specifically, it has been found to inhibit the uptake of modified low-density lipoprotein (LDL) and subsequent foam cell formation in macrophages. researchgate.net This process is a critical step in the development of atherosclerosis.
The mechanism behind this effect involves the downregulation of the scavenger receptor CD36 mRNA and protein expression. researchgate.net Furthermore, the compound was observed to inhibit the accumulation of triglycerides within these cells. researchgate.net These findings suggest a potential role for this compound in the prevention of atherosclerotic plaque formation. While there are indications that apigenin itself can influence glucose metabolism, direct evidence for the specific action of this compound on glucose homeostasis in preclinical models is not yet firmly established. nih.gov
Table 2: Effects of this compound on Lipid Metabolism in Macrophages
| Biological Effect | Mechanism of Action | Model System | Reference |
| Inhibition of modified LDL uptake | Downregulation of CD36 scavenger receptor expression | Macrophages | researchgate.net |
| Inhibition of foam cell formation | Inhibition of triglyceride accumulation | Macrophages | researchgate.net |
Antiviral Properties
The antiviral potential of this compound has been explored through computational studies. An in silico analysis investigating the antiviral activity of polyphenolic compounds against the main protease (Mpro) of SARS-CoV-2 identified this compound as a potential inhibitor. dovepress.com
The study predicted that this compound could form several types of interactions with the Mpro active site, including conventional and carbon-hydrogen bonds, as well as Pi-alkyl, Pi-Pi T-shaped, and Pi-lone pair interactions. dovepress.com These interactions suggest a stable binding that could inhibit the enzyme's function, which is crucial for viral replication. While these computational findings are promising, they necessitate confirmation through in vitro and in vivo experimental studies. Other related flavonoid glycosides have also shown antiviral activities against different viruses. For instance, apigenin-7-O-glucoside has demonstrated inhibitory effects on the rhesus rotavirus. mdpi.com
Table 3: Predicted Antiviral Activity of this compound
| Virus Target | Predicted Mechanism of Action | Study Type | Reference |
| SARS-CoV-2 Mpro | Binding to the active site via multiple interactions (hydrogen bonds, Pi-alkyl, Pi-Pi T-shaped, Pi-lone pair) | In silico | dovepress.com |
Structure Activity Relationship Studies of Apigenin 7 O Beta Glucuronide
Impact of Glycosylation and Glucuronidation on Bioactivity
Glucuronidation, a form of glycosylation, is a primary phase II metabolic pathway for apigenin (B1666066) in the body, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. tandfonline.comnih.gov This process is generally considered a detoxification step that facilitates the elimination of substances from the body. nih.govjst.go.jp The addition of the highly hydrophilic glucuronic acid group to the apigenin structure significantly alters its physicochemical properties. nih.gov
One of the most notable changes is the increase in water solubility. The aglycone form, apigenin, is poorly soluble in water, which can limit its bioavailability. nih.govmdpi.com Glycoside conjugates, such as Apigenin 7-O-beta-glucuronide, are more water-soluble than the aglycone form. nih.gov This enhanced solubility can improve the compound's stability and distribution in the body. nih.gov While glucuronidation is often associated with a reduction in the bioactivity of the parent compound, the resulting glucuronide can still possess its own distinct biological activities or act as a precursor that is later converted back to the active aglycone in specific tissues. tandfonline.comjst.go.jp
Comparative Studies with Apigenin Aglycone and Other Derivatives
Direct comparisons between this compound, its aglycone, and other derivatives reveal significant differences in their biological activities. The presence and position of the glucuronide moiety are critical determinants of the compound's pharmacological profile.
This compound has demonstrated a range of biological activities, including potent anti-inflammatory effects. researchgate.netselleckchem.com It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. caymanchem.com Furthermore, it can protect mice from LPS-induced endotoxin (B1171834) shock, highlighting its significant in vivo anti-inflammatory potential. caymanchem.com
Studies comparing apigenin-7-O-glucoside (a closely related compound) with apigenin have shown that the glycoside can be more potent in certain activities. For instance, apigenin-7-O-glucoside was found to be a more potent growth inhibitor of Candida albicans and C. glabrata and exhibited a stronger cytotoxic effect on HCT116 colon cancer cells than the apigenin aglycone. nih.gov
This compound is also an inhibitor of various enzymes. It has been shown to inhibit matrix metalloproteinases (MMP-3, MMP-8, MMP-9, and MMP-13), protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), and aldose reductase with varying potencies. caymanchem.com
| Target Enzyme | This compound IC50 (µM) | Reference |
|---|---|---|
| Matrix Metalloproteinase-3 (MMP-3) | 12.87 | caymanchem.com |
| Matrix Metalloproteinase-8 (MMP-8) | 22.39 | caymanchem.com |
| Matrix Metalloproteinase-9 (MMP-9) | 17.52 | caymanchem.com |
| Matrix Metalloproteinase-13 (MMP-13) | 0.27 | caymanchem.com |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.14 | caymanchem.com |
| Acetylcholinesterase (AChE) | 62.96 | caymanchem.com |
| Aldose Reductase | 107.1 | caymanchem.com |
Influence of Regioselectivity on Biological Outcomes
The specific position of the glucuronide group on the apigenin backbone is a critical factor influencing its biological activity. Apigenin has several hydroxyl groups (at positions C5, C7, and C4') where glucuronidation can occur. jst.go.jpnih.gov The formation of this compound is a major metabolic pathway, particularly in the liver. jst.go.jp
The regioselectivity of UGT enzymes determines which glucuronide isomer is formed. jst.go.jp This is significant because masking the 7-hydroxyl group, as in this compound, leaves the hydroxyl groups at the 5- and 4'- positions free. These free hydroxyl groups may be essential for certain biological interactions and activities. Conversely, if glucuronidation were to occur at a different position, the resulting molecule would have a different set of available functional groups, leading to a different pharmacological profile. Research indicates that the roles and abilities of UGT enzymes in the glucuronidation of apigenin differ depending on the chemical properties of the flavonoid, and that the regioselectivity of these enzymes is closely tied to the resulting metabolism and bioactivities. jst.go.jp
Advanced Analytical Methodologies for Detection and Quantification of Apigenin 7 O Beta Glucuronide
Chromatography-Mass Spectrometry Techniques
The coupling of chromatography with mass spectrometry stands as a cornerstone for the analysis of Apigenin (B1666066) 7-O-beta-glucuronide, offering unparalleled sensitivity and selectivity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), when coupled with mass spectrometry, are powerful tools for the separation, identification, and quantification of Apigenin 7-O-beta-glucuronide from various sources. These techniques are frequently applied in the analysis of phytochemical compositions and biological samples.
For instance, a phytochemical composition from Ocimum tenuiflorum was analyzed using HPLC to confirm the presence of several phytoconstituents, including this compound. google.com In another study, metabolites from a Perilla frutescens extract administered to rats were analyzed by an HPLC equipped with a photodiode array detector, which identified this compound in the bile and plasma. researchgate.net Similarly, research on Erigeron multiradiatus utilized Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the identification and quantification of isolated flavonoid glucuronides, identifying this compound as a major component. researchgate.netvirginia.edu
UPLC systems, which use smaller particle-sized columns, offer higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. A study involving ¹⁸O₂-labeled Medicago truncatula seedlings used a UHPLC–MS–SPE–NMR system to identify a novel apigenin glucuronide, demonstrating the power of high-resolution chromatography. researchgate.net
Below is a table summarizing typical parameters used in HPLC methods for the analysis of compounds including this compound.
| Parameter | Description | Source |
| Stationary Phase | Reversed-phase columns (e.g., C18) are commonly used for separating flavonoids and their glucuronides. | tosohbioscience.com |
| Mobile Phase | A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent (like acetonitrile or methanol) is typical. | researchgate.netresearchgate.net |
| Detection | Photodiode Array (PDA) detection allows for the monitoring of elution profiles at multiple wavelengths, while Mass Spectrometry (MS) provides mass information for identification. | google.comresearchgate.net |
| Flow Rate | Typical flow rates for HPLC are in the range of 0.5-1.5 mL/min, while UPLC operates at lower flow rates. | researchgate.net |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS) is an indispensable technique for the definitive structural confirmation and precise quantification of this compound. This method involves the selection of a precursor ion (the molecular ion of the compound) which is then fragmented to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in identification.
In the analysis of an Erigeron multiradiatus extract, LC-MS/MS was employed to identify and quantify scutellarein-7-O-beta-glucuronide and this compound. researchgate.netvirginia.edu The MS/MS analysis provides structural information that helps to distinguish between isomers. Furthermore, a pathway-specific metabolome analysis of Medicago truncatula utilized MSⁿ analysis to estimate the incorporation of ¹⁸O atoms into the apigenin and glucuronic acid moieties of a related compound, showcasing the detailed structural insights that can be gained. researchgate.net
For quantification, Multiple Reaction Monitoring (MRM) is a commonly used MS/MS scan mode that offers high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte of interest.
Other Chromatographic and Electrophoretic Methods (e.g., High-Performance Thin Layer Chromatography (HPTLC), Capillary Electrophoresis)
While LC-MS is a dominant technique, other methods also play a role in the analysis of this compound.
High-Performance Thin Layer Chromatography (HPTLC): This technique is often used for fingerprinting analysis of herbal extracts. It allows for the simultaneous analysis of multiple samples and can be used to identify the presence of specific compounds. For instance, HPTLC fingerprinting is used to assure the identity of herbs that may contain this compound. connersclinic.comconnersclinic.com
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent volumes. A method was developed using capillary electrophoresis with electrochemical detection to analyze flavonoids and phenolic acids in Perilla frutescens, identifying apigenin as a major component. researchgate.net This method achieved baseline separation of analytes within 20 minutes with detection limits in the range of 2 x 10⁻⁷ to 1 x 10⁻⁶ g/mL. researchgate.net
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography)
Spectroscopic techniques are crucial for the unambiguous structural elucidation of isolated compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the complete chemical structure of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to establish the connectivity of atoms and the stereochemistry of the molecule. The structure of this compound isolated from Origanum onites L. was elucidated using 1D-NMR, 2D-NMR, and LC-TOF-MS. yok.gov.tr Similarly, compounds isolated from the fruit of Perilla frutescens var. acuta were identified by means of UV, NMR, and ESI-MS. researchgate.net
X-ray Crystallography: While being the gold standard for determining the three-dimensional atomic structure of a molecule, there is currently limited specific information available in the provided search results regarding the application of X-ray crystallography for this compound. This technique requires the compound to be in a crystalline form, which can be a challenge to obtain.
Quantification Approaches in Complex Biological Matrices
The accurate measurement of this compound in biological fluids such as plasma, urine, and bile is essential for pharmacokinetic and metabolic studies.
Direct Glucuronide Quantification
Direct quantification of the glucuronide metabolite is the preferred approach as it avoids the potential inaccuracies associated with indirect methods that rely on enzymatic hydrolysis. LC-MS/MS is the method of choice for this purpose due to its high sensitivity and selectivity, which allows for the detection of low concentrations of the analyte in a complex matrix.
Research on the metabolites of orally administered Perilla frutescens extract in rats successfully identified and analyzed this compound in both bile and plasma. researchgate.net This demonstrates the feasibility of directly detecting and quantifying this glucuronide in biological samples. The development of a robust and validated LC-MS/MS method is critical and typically involves optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric conditions.
Indirect Quantification via Enzymatic or Acid/Base Hydrolysis
Indirect quantification is a common and effective strategy for determining the concentration of this compound in various matrices. This approach involves the hydrolysis of the glucuronide conjugate to its aglycone form, apigenin, which is then quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC). The cleavage of the glucuronic acid moiety can be achieved through either enzymatic or chemical (acid/base) methods.
Enzymatic Hydrolysis
Enzymatic hydrolysis is a highly specific and mild method for deconjugating flavonoid glucuronides. covachem.com The enzyme β-glucuronidase is specifically employed to catalyze the cleavage of the β-glycosidic bond between apigenin and the glucuronic acid tail. covachem.com This method is preferred for complex biological samples as it operates under gentle conditions, minimizing the degradation of the target aglycone. covachem.com
Research has shown that β-glucuronidases from sources such as Escherichia coli and Helix pomatia are effective in hydrolyzing 7-O-glucuronides. koreascience.kr The efficacy of the hydrolysis can be influenced by the enzyme's source, the pH of the reaction buffer, and the specific structure of the flavonoid aglycone. koreascience.krwur.nl For instance, studies on various flavonoid-7-O-glucuronides, including luteolin-7-O-glucuronide which is structurally similar to apigenin-7-O-glucuronide, have demonstrated successful conversion to their aglycones using these enzymes. koreascience.kr The optimal pH for hydrolysis by various β-glucuronidases typically falls within the range of 3.5 to 5.0. wur.nl
Acid/Base Hydrolysis
Acid hydrolysis is a chemical method used to cleave the glycosidic bond. This technique involves heating the sample in the presence of a strong inorganic acid, such as hydrochloric acid (HCl). frontiersin.org The conditions for acid hydrolysis, including acid concentration, temperature, and time, must be carefully optimized to ensure complete hydrolysis of the glucuronide without degrading the resulting apigenin aglycone. frontiersin.orgresearchgate.net
Different types of flavonoids may require different hydrolysis conditions. frontiersin.org For example, optimal hydrolysis of flavone glycosides from Flos chrysanthemi to yield luteolin (B72000) and apigenin was achieved using 2.4 M HCl in 80% methanol at 80°C for 120 minutes. scielo.br In another study, the maximum yield for the aglycone myricetin was obtained with 2.5 M HCl at 75°C for 60 minutes. scielo.br Research on a related compound, apigenin-7-O-glucoside, demonstrated that hydrolysis is dependent on both pH and temperature, with the hydrolysis rate reaching a maximum at a pH of 1.10 and a temperature of 80°C. mdpi.com
| Parameter | Condition | Outcome | Compound Studied |
| pH | 1.10 (at 80°C) | Maximum hydrolysis rate | Apigenin-7-O-glucoside |
| Temperature | 80°C (with 60% formic acid) | Increased hydrolysis rate compared to lower temperatures | Apigenin-7-O-glucoside |
| Acid Type & Conc. | 2.5 M HCl (at 75°C for 60 min) | 81.15% yield | Myricetin-3-O-rhamnoside |
| Acid Type & Conc. | 1.2 M HCl (in 50% aq. methanol) | Optimal for red spring onion and spinach flavonoids | Various Flavonoids |
This table presents findings on the hydrolysis of structurally related flavonoid glycosides to illustrate the principles of acid hydrolysis. Data adapted from studies on Apigenin-7-O-glucoside, Myricetin-3-O-rhamnoside, and other vegetable flavonoids. researchgate.netscielo.brmdpi.com
While effective, acid hydrolysis can be less specific than enzymatic methods and may lead to the degradation of other phenolic compounds in the sample. researchgate.net Therefore, the choice between enzymatic and acid hydrolysis depends on the sample matrix, the specific analytical goals, and the available instrumentation.
Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)
Effective sample preparation is a critical prerequisite for the accurate quantification of this compound. The primary goal is to isolate the analyte from complex matrices, remove interfering substances, and concentrate it to a level suitable for detection. mdpi.com Among various techniques, liquid-liquid extraction (LLE) is a widely used, simple, and economical method. mdpi.comresearchgate.net
Liquid-Liquid Extraction (LLE)
LLE operates on the principle of partitioning a compound between two immiscible liquid phases. mdpi.com The choice of solvent is crucial and depends on the polarity of the target analyte and the composition of the sample matrix. For flavonoid glycosides like this compound, which are relatively polar, a combination of aqueous and organic solvents is typically used.
A notable study focused on developing and validating an HPLC-DAD method for quantifying low concentrations of this compound (A7OG) in a topical cream formulation. mdpi.comnih.gov Due to significant matrix interference when the cream was simply dissolved, LLE was employed as a necessary cleanup step. mdpi.com
In this research, various organic solvents were tested for their efficacy in extracting A7OG from the cream base. The study found that using dichloromethane as the extraction solvent successfully separated the analyte from the interfering matrix components. mdpi.comresearchgate.net The method involved adding dichloromethane to the cream, allowing the mixture to separate into two layers, and then analyzing the layer containing the purified A7OG. mdpi.com This LLE-based method was validated according to established guidelines and proved to be effective for quantifying the compound even at a very low concentration of approximately 0.0013%. mdpi.comnih.gov
The validation of this LLE-based HPLC-DAD method yielded the following key performance characteristics:
| Validation Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.288 µg/mL |
| Limit of Quantification (LOQ) | 0.873 µg/mL |
| Internal Standard | Baicalin |
| Detection Wavelength | 335 nm |
This table summarizes the validation results for an HPLC-DAD method using liquid-liquid extraction with dichloromethane for the quantification of this compound in a cream matrix. mdpi.com
Other solvents commonly used in LLE for the extraction of apigenin and its glycosides from various samples, including plant materials and biological matrices, include ethyl acetate, methanol, and ethanol in different combinations. ijhsr.org The pH of the aqueous phase may also be adjusted to optimize the partitioning of the analyte into the organic phase. ijhsr.org While LLE is straightforward, it can sometimes be challenging for quantitative purposes because accurately determining the final volume of the extraction solvent can be difficult, potentially requiring additional steps like evaporation and reconstitution. mdpi.com
Future Research Perspectives on Apigenin 7 O Beta Glucuronide
Elucidation of Nuanced Mechanisms and Translational Potential
Future research on apigenin (B1666066) 7-O-beta-glucuronide is poised to delve deeper into its complex mechanisms of action and explore its full translational potential for human health. While initial studies have highlighted its anti-inflammatory and anti-atherosclerotic properties, a more nuanced understanding of the underlying molecular pathways is required.
Key areas for future investigation include the precise molecular targets of apigenin 7-O-beta-glucuronide. For instance, its anti-inflammatory effects involve the suppression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov This is achieved, in part, by inhibiting the activation of activator protein-1 (AP-1) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). nih.govresearchgate.net Further research could explore the upstream signaling components and the direct binding partners of the compound within these pathways.
In the context of atherosclerosis, this compound has been shown to inhibit the uptake of modified low-density lipoprotein (ox-LDL) by macrophages, a critical step in the formation of foam cells. researchgate.net This effect is linked to the downregulation of the scavenger receptor CD36 and the upregulation of scavenger receptor class B type 1, seemingly through the inhibition of ERK1/2 phosphorylation. researchgate.net Future studies should aim to confirm these interactions and investigate other potential receptors and signaling cascades involved in lipid metabolism and vascular inflammation that may be modulated by this compound.
The translational potential of these findings is significant. The ability of this compound to protect mice from endotoxin (B1171834) shock by curbing pro-inflammatory cytokine production suggests its potential as a therapeutic agent for inflammatory conditions. nih.gov Similarly, its capacity to prevent foam cell formation indicates its promise as a dietary supplement or therapeutic for the prevention and management of atherosclerosis. researchgate.net However, rigorous preclinical and clinical studies are necessary to validate these potential applications in humans.
Table 1: Investigated Bioactivities of this compound
| Bioactivity | Model System | Key Findings | Potential Application |
| Anti-inflammatory | RAW 264.7 Macrophages, Mice | Suppressed NO, PGE2, TNF-α; Inhibited AP-1, p38 MAPK, ERK phosphorylation; Protected against endotoxin shock. nih.gov | Inflammatory diseases, Sepsis |
| Anti-atherosclerotic | RAW 264.7 Macrophages | Inhibited ox-LDL uptake and foam cell formation; Downregulated CD36, upregulated SR-B1. researchgate.net | Atherosclerosis |
| Enzyme Inhibition | In vitro assays | Inhibited MMP-3, MMP-8, MMP-9, MMP-13, PTP1B, AChE, and aldose reductase. caymanchem.com | Various, including neurodegenerative diseases and diabetic complications |
Investigation of Specific UGT Isoform Roles in Metabolism and Bioactivity
The metabolism of apigenin, the parent compound of this compound, is heavily influenced by UDP-glucuronosyltransferase (UGT) enzymes. These enzymes are responsible for glucuronidation, a major phase II metabolic reaction that enhances the water solubility and excretion of various compounds. Understanding the specific UGT isoforms involved in the formation and potential deglucuronidation of this compound is crucial for predicting its bioavailability and bioactivity.
Studies have shown that multiple UGT isoforms contribute to the glucuronidation of apigenin. In human liver and intestinal microsomes, UGT1A1 and UGT1A9 have been identified as major players in the glucuronidation of apigenin at the 7-hydroxyl position, leading to the formation of this compound. jst.go.jp Research using Caco-2 cells, a model for the intestinal barrier, has also implicated UGT1A1 and further highlighted a significant role for UGT1A6 in apigenin glucuronidation. nih.gov
The expression levels of these UGT isoforms vary between tissues, such as the liver and the intestine, which will impact the site and extent of this compound formation. jst.go.jp Future research should focus on quantifying the relative contributions of different UGT isoforms to apigenin glucuronidation in various human tissues. This will provide a clearer picture of its systemic and localized bioavailability.
Table 2: UGT Isoforms Involved in Apigenin Glucuronidation
| UGT Isoform | Tissue/Cell Model | Finding |
| UGT1A1 | Human Liver & Intestinal Microsomes, Caco-2 cells | Major isoform for glucuronidation at the C7 position. jst.go.jpnih.gov |
| UGT1A9 | Human Liver & Intestinal Microsomes | Major isoform for glucuronidation at the C7 position. jst.go.jp |
| UGT1A6 | Caco-2 cells | Major contributor to apigenin glucuronidation. nih.gov |
| UGT1A3, UGT2B7 | Caco-2 cells | Capable of metabolizing apigenin. nih.gov |
Comprehensive Analysis of Gut Microbiota Interactions and Metabolite Bioactivities
The gut microbiota plays a pivotal role in the metabolism and bioavailability of many dietary flavonoids, including apigenin and its glycosides. nih.govfrontiersin.org Given the low bioavailability of apigenin itself, its interaction with the colonic microbiota is of significant interest. nih.gov Future research should comprehensively analyze the intricate interactions between this compound and the gut microbiota, as well as the bioactivities of the resulting metabolites.
Upon reaching the colon, apigenin glycosides can be hydrolyzed by bacterial enzymes to release the aglycone, apigenin. mdpi.comnih.gov Subsequently, the gut microbiota can further metabolize apigenin into smaller phenolic compounds. mdpi.comnih.gov For instance, studies have shown that human intestinal microbiota can convert apigenin-7-glucoside into apigenin, and further to metabolites like naringenin (B18129) and 3-(4-hydroxyphenyl)propionic acid. nih.gov The bacterium Clostridium orbiscindens has been identified as capable of degrading apigenin into 3-(4-hydroxyphenyl)propionic acid. mdpi.com
A critical area for future investigation is to identify the specific bacterial species and enzymes responsible for the deglucuronidation of this compound and the subsequent degradation of apigenin. This knowledge could pave the way for probiotic or prebiotic strategies to enhance the production of specific bioactive metabolites.
Furthermore, the bioactivities of these microbially-derived metabolites need to be systematically evaluated. While apigenin and its glucuronide have demonstrated various effects, the metabolites produced by the gut microbiota may possess their own unique or enhanced biological activities. For example, p-coumaric acid, a potential metabolite, has antioxidant and anti-inflammatory properties. researchgate.net A thorough investigation into the pharmacological profiles of these metabolites will provide a more complete understanding of the health effects associated with dietary apigenin consumption.
Finally, the impact of apigenin and its metabolites on the composition and function of the gut microbiota itself warrants further exploration. Studies have suggested that apigenin can modulate the gut microbial community, potentially contributing to its health benefits. frontiersin.orgmdpi.com Future research should aim to elucidate the specific changes in microbial populations and their metabolic activities in response to this compound and its downstream metabolites.
Table 3: Gut Microbial Metabolites of Apigenin Glycosides
| Parent Compound | Metabolite | Producing Microbe/System |
| Apigenin-7-glucoside | Apigenin | Eubacterium ramulus, Bacteroides distasonis, Human fecal suspensions. nih.gov |
| Apigenin-7-glucoside | Naringenin | Human fecal suspensions. nih.gov |
| Apigenin-7-glucoside | 3-(4-hydroxyphenyl)propionic acid | Human fecal suspensions. nih.gov |
| Apigenin | 3-(4-hydroxyphenyl)propionic acid | Clostridium orbiscindens. mdpi.com |
| Apigenin | Phloretin | Clostridium orbiscindens. mdpi.com |
| Apigenin | Naringenin | Clostridium orbiscindens. mdpi.com |
Q & A
Q. What are the primary natural sources of Apigenin 7-O-beta-glucuronide, and how can it be identified in plant extracts?
this compound is found in plants such as alfalfa (Medicago sativa) and common verbena (Verbena officinalis). Identification involves extraction with polar solvents (e.g., methanol/water mixtures), followed by chromatographic separation (HPLC or TLC) and structural confirmation via NMR or mass spectrometry. Comparative analysis with reference standards (e.g., Scutellarin A) is critical for validation .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) with UV detection (λ = 270–330 nm) is standard for quantification. For enhanced sensitivity, LC-MS/MS using electrospray ionization (ESI) in negative ion mode is preferred. Method validation should include calibration curves (1–100 µg/mL range), recovery rates (>90%), and precision testing (RSD <5%) .
Q. How does this compound exert its basic anti-inflammatory effects in vitro?
In LPS-stimulated RAW 264.7 macrophages, the compound suppresses proinflammatory mediators (NO, PGE2, TNF-α) by inhibiting iNOS and COX-2 mRNA expression. This activity is dose-dependent, with IC50 values typically ranging from 10–50 µM. Viability assays (e.g., MTT) confirm non-cytotoxic effects at effective concentrations .
Advanced Research Questions
Q. What experimental models are suitable for studying the enterohepatic circulation of this compound, and what methodological considerations are critical?
Biliary cannulation in anesthetized rats allows direct measurement of biliary excretion. After duodenal infusion, ~70% of the compound is recovered in bile as glucuronidated metabolites within 4 hours. Parallel use of everted intestinal sacs confirms intestinal glucuronidation prior to hepatic processing. Key considerations include bile collection intervals (e.g., 30-minute increments) and metabolite stability in bile .
Q. How can researchers resolve discrepancies in the reported efficacy of this compound across different inflammation models?
Discrepancies may arise from variations in cell types (e.g., RAW 264.7 vs. primary macrophages), LPS concentrations (0.1–1 µg/mL), or exposure durations (6–24 hours). Systematic dose-response studies and standardized viability controls (e.g., ATP assays) are essential. In vivo models (e.g., murine endotoxin shock) show stronger TNF-α suppression than in vitro systems, likely due to enterohepatic recirculation amplifying bioavailability .
Q. What synthetic strategies are available for producing this compound, and how can yield be optimized?
Chemical synthesis involves coupling 4′-O-benzyl-apigenin with methyl-tri-O-acetyl-α-D-glucuronopyranosyl bromide, followed by deprotection (hydrogenolysis) and saponification. Yields (~40–60%) improve with anhydrous conditions and catalytic acid (e.g., BF3·Et2O). Semi-synthetic approaches using plant-derived apigenin precursors reduce steps but require rigorous purification to isolate the 7-O-regioisomer .
Q. What are the implications of structural modifications on the bioavailability and activity of Apigenin glucuronide derivatives?
Substitution at the 7-O position enhances water solubility but reduces membrane permeability. Comparative studies with 4′-O-glucuronide analogs show lower anti-inflammatory potency, suggesting the 7-O position is critical for AP-1/MAPK pathway inhibition. Acylated derivatives (e.g., malonyl conjugates) exhibit extended plasma half-lives but require enzymatic hydrolysis for activation .
Q. How do different glucuronidation sites (e.g., 7-O vs. 4'-O positions) affect the biological activity of apigenin conjugates?
The 7-O-glucuronide demonstrates superior anti-inflammatory activity compared to 4′-O derivatives, as shown by its ability to reduce endotoxin shock mortality in mice by >50% at 10 mg/kg. This specificity correlates with stronger inhibition of c-Jun nuclear translocation and ERK phosphorylation. Molecular docking studies suggest higher binding affinity of the 7-O conjugate to MAPK isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
